
Somatostatin acetate
説明
It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . Somatostatin acetate has two active forms: somatostatin-14 and somatostatin-28, which are derived from the cleavage of a single preproprotein .
準備方法
合成経路と反応条件: ソマトスタチン酢酸塩は、固相ペプチド合成 (SPPS) を用いて合成することができ、これは固体樹脂に固定された成長するペプチド鎖に保護されたアミノ酸を逐次的に付加することを伴う。 その後、ペプチドは樹脂から切断され、脱保護されて最終生成物が得られる .
工業的製造方法: ソマトスタチン酢酸塩の工業的製造には、組み換えDNA技術が用いられる。ソマトスタチンの遺伝子を含む組み換えプラスミドを、大腸菌などの宿主生物に導入すると、ペプチドが生成される。 ペプチドはクロマトグラフィー技術を用いて精製される .
化学反応の分析
反応の種類: ソマトスタチン酢酸塩は、酸化、還元、置換など、さまざまな化学反応を受ける。 これらの反応は、ペプチドをさまざまな用途に合わせて修飾するために不可欠である .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過ギ酸がある。
還元: ジチオスレイトール (DTT) などの還元剤を使用して、ジスルフィド結合を還元する。
置換: 置換反応では、ペプチド合成中にt-ブトキシカルボニル (Boc) やフルオレニルメトキシカルボニル (Fmoc) などの保護基が使用されることが多い.
主要生成物: これらの反応によって生成される主要生成物には、さまざまなソマトスタチン酢酸塩アナログが含まれ、これらはさまざまな治療目的で使用される .
4. 科学研究への応用
ソマトスタチン酢酸塩は、科学研究において幅広い用途を持つ:
科学的研究の応用
Somatostatin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It plays a crucial role in studying hormone regulation and signal transduction pathways.
Medicine: this compound is used to treat conditions such as acromegaly, gastrointestinal bleeding, and certain types of tumors. .
Industry: It is used in the production of long-acting release formulations for sustained therapeutic effects.
作用機序
ソマトスタチン酢酸塩は、Gタンパク質共役受容体であるソマトスタチン受容体 (SSTR) に結合することでその効果を発揮する。結合すると、アデニリルシクラーゼを阻害し、環状AMP (cAMP) のレベルを低下させ、その結果、さまざまなホルモンの放出が阻害される。 このメカニズムは、内分泌および外分泌の分泌調節における役割にとって重要である .
類似化合物:
オクトレオチド: ソマトスタチンの合成アナログで、半減期が長く、巨人症や神経内分泌腫瘍の治療に使用される.
ランレオチド: オクトレオチドと同様の用途を持つ別の合成アナログ.
独自性: ソマトスタチン酢酸塩は、天然に存在し、さまざまなホルモンを阻害できることから、ユニークな存在である。 合成アナログは、より安定で持続時間の長いが、その効果を模倣するように設計されているが、薬物動態特性が改善されている .
類似化合物との比較
Octreotide: A synthetic analog of somatostatin with a longer half-life, used to treat acromegaly and neuroendocrine tumors.
Lanreotide: Another synthetic analog with similar applications as octreotide.
Pasireotide: A second-generation somatostatin analog with broader receptor binding and used for treating Cushing’s disease.
Uniqueness: Somatostatin acetate is unique due to its natural occurrence and its ability to inhibit a wide range of hormones. Its synthetic analogs, while more stable and longer-lasting, are designed to mimic its effects but with improved pharmacokinetic properties .
生物活性
Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.
Overview of Somatostatin
Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.
Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .
Key Mechanisms:
- Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .
- Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .
- Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .
Physiological Effects
The biological activity of this compound encompasses several physiological functions:
-
Endocrine Regulation:
- Suppresses GH release from the pituitary gland.
- Inhibits insulin and glucagon secretion from pancreatic islets.
- Reduces secretion of digestive enzymes from the pancreas.
-
Gastrointestinal Functions:
- Decreases gastric acid secretion.
- Slows down gastric emptying time.
- Modulates nutrient absorption in the intestines.
-
Neurological Effects:
- Influences cognitive functions and locomotion through central nervous system pathways.
- Immunological Modulation:
Therapeutic Applications
This compound is utilized in various clinical settings:
- Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.
- Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.
- Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.
Case Studies
Case Study 1: Acromegaly Management
A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .
Case Study 2: Neuroendocrine Tumors
In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .
Table 1: Comparison of Somatostatin Analog Potency
Analog | Potency Compared to Somatostatin | Target Hormones |
---|---|---|
Somatostatin-14 | Baseline | GH, Insulin |
[D-Trp8]-Somatostatin | 8-10 times more potent | Insulin, Glucagon |
[D-Cys14]-Somatostatin | More potent for glucagon than insulin | Glucagon |
Table 2: Physiological Effects of this compound
Effect | Mechanism | Clinical Relevance |
---|---|---|
Inhibition of GH secretion | Binding to SSTR2 on pituitary cells | Treatment for acromegaly |
Decreased gastric acid output | Inhibition of gastric parietal cells | Management of peptic ulcers |
Reduced insulin secretion | Inhibition of pancreatic beta cells | Control of hyperinsulinemia |
特性
IUPAC Name |
acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYNCDIZASLOMM-HMAILDBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H108N18O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1697.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54472-66-1 | |
Record name | Somatostatin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOMATOSTATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。